amino}acetamide CAS No. 1037990-71-8](/img/structure/B2894633.png)
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have anti-seizure, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has been shown to have a number of biochemical and physiological effects, including anti-seizure, anxiolytic, and anti-addictive effects. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its high potency and selectivity for GABA transaminase inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. One limitation of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide is its relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in the treatment of Angelman syndrome. Another area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, the therapeutic potential of N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Métodos De Síntesis
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclopentane, which is then reacted with furan-2-carboxaldehyde to yield N-(furan-2-ylmethyl)-1-cyanocyclopentane. The final step involves the reaction of this intermediate with N-methylglycine methyl ester to yield N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide has also been investigated for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[furan-2-ylmethyl(methyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-17(9-12-5-4-8-19-12)10-13(18)16-14(11-15)6-2-3-7-14/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODJRFSJTRQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)CC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[(furan-2-yl)methyl](methyl)amino}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)
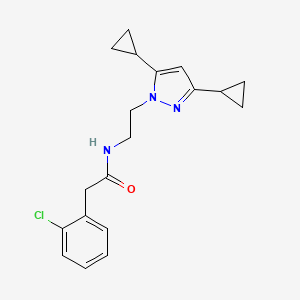
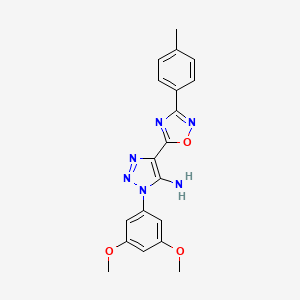
![N-(2-oxo-2-phenylethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2894555.png)
![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)
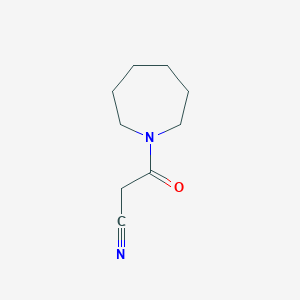
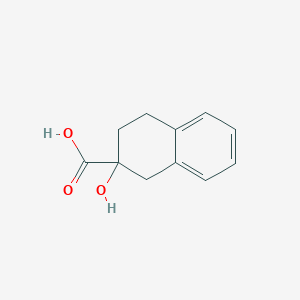
![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)

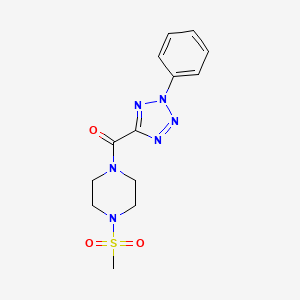

![2-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2894569.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2894570.png)
